![molecular formula C14H13NO3 B1266877 4-(Benzyloxy)-2-methyl-1-nitrobenzene CAS No. 22424-58-4](/img/structure/B1266877.png)
4-(Benzyloxy)-2-methyl-1-nitrobenzene
Overview
Description
Benzyloxy compounds are generally organic chemical compounds containing a benzyloxy functional group (–O–CH2–C6H5). They are often used in organic synthesis .
Synthesis Analysis
The synthesis of benzyloxy compounds often involves the reaction of a benzyl chloride with an alcohol in the presence of a base . The exact synthesis process for “4-(Benzyloxy)-2-methyl-1-nitrobenzene” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of benzyloxy compounds is characterized by the presence of a benzyloxy group attached to a benzene ring . The exact structure of “4-(Benzyloxy)-2-methyl-1-nitrobenzene” would depend on the positions of the benzyloxy, methyl, and nitro groups on the benzene ring.Chemical Reactions Analysis
Benzyloxy compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions . The specific reactions that “4-(Benzyloxy)-2-methyl-1-nitrobenzene” can undergo would depend on the specific compound and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of benzyloxy compounds can vary widely depending on the specific compound. For example, some benzyloxy compounds are solid at room temperature, while others are liquid. The exact properties of “4-(Benzyloxy)-2-methyl-1-nitrobenzene” would depend on the specific compound.Scientific Research Applications
Liquid Crystal Development
“4-(Benzyloxy)-2-methyl-1-nitrobenzene” is utilized in the synthesis of new liquid-crystalline compounds. These compounds exhibit mesomorphic properties that are valuable in the development of displays and sensors. The benzyloxy group plays a crucial role in stabilizing the liquid crystalline phase, which is essential for materials used in electronic visual displays .
Antimicrobial Agents
This compound serves as a precursor in the synthesis of novel chalcone derivatives. These derivatives have demonstrated significant antimicrobial activity, making them potential candidates for the development of new antibacterial and antifungal medications .
Asymmetric Synthesis
The compound is used in asymmetric synthesis, which is a critical process in creating chiral molecules. Chirality is a key factor in pharmaceuticals, as the orientation of molecules can affect drug efficacy and safety.
Catalysis
In the field of catalysis, “4-(Benzyloxy)-2-methyl-1-nitrobenzene” is employed to develop catalysts that can enhance reaction rates or enable new pathways for chemical reactions. This has implications for industrial processes and the synthesis of complex organic molecules.
Drug Development
As a chiral building block, this compound is instrumental in drug development. It helps in constructing the molecular architecture of drugs, particularly those with complex structures requiring specific spatial arrangements.
Dye Synthesis
The benzyloxy moiety is integral in the synthesis of hetaryl-azophenol dyes. These dyes have applications in polyester fiber dyeing and are also used in the rubber industry for coloring purposes .
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For example, compounds with a nitro group (-NO2) like “4-(Benzyloxy)-2-methyl-1-nitrobenzene” can potentially undergo reduction to form reactive intermediates, which can covalently bind to cellular macromolecules such as proteins or DNA .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. For instance, if the target is a protein, the compound might inhibit the protein’s function, alter its structure, or prevent its synthesis .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the cell’s metabolism .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors that can influence the pharmacokinetics of a compound include its chemical properties, the route of administration, and the individual’s physiological state .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits a critical enzyme, it could lead to cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability . For example, certain conditions might enhance or inhibit the compound’s activity, or cause it to degrade .
Safety and Hazards
The safety and hazards associated with benzyloxy compounds can vary widely depending on the specific compound. Some benzyloxy compounds can be harmful if swallowed or inhaled, and can cause skin and eye irritation . The exact safety and hazards of “4-(Benzyloxy)-2-methyl-1-nitrobenzene” would depend on the specific compound.
Future Directions
properties
IUPAC Name |
2-methyl-1-nitro-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAXHOUGHZKSRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945105 | |
Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
CAS RN |
22424-58-4 | |
Record name | 2-Methyl-1-nitro-4-(phenylmethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22424-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 22424-58-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Benzyloxy)-2-methyl-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.